Panepoxydone

Catalog No.
S538595
CAS No.
31298-54-1
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panepoxydone

CAS Number

31298-54-1

Product Name

Panepoxydone

IUPAC Name

(1S,5R,6S)-5-hydroxy-3-[(1S)-1-hydroxy-3-methylbut-2-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8+,10-,11+/m0/s1

InChI Key

MBXKEYXHJAZKBP-GISOBZBCSA-N

SMILES

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C

solubility

Soluble in DMSO

Synonyms

5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one, panepoxydone

Canonical SMILES

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C

Isomeric SMILES

CC(=C[C@@H](C1=C[C@H]([C@H]2[C@@H](C1=O)O2)O)O)C

The exact mass of the compound (1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is 210.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Panepoxydone is a naturally occurring compound belonging to the epoxycyclohexenone family, primarily derived from the fungus Panus rudis. This compound has garnered attention in biomedical research due to its significant bioactivity, particularly in interrupting cellular signaling pathways involved in inflammation and cancer progression. Its structure features an epoxy group, which contributes to its reactivity and biological effects .

The chemical behavior of panepoxydone is characterized by its ability to undergo various reactions, particularly epoxidation. The enzyme PanH, a member of the cytochrome P450 family, catalyzes the selective epoxidation of cyclohexenones, a reaction that is challenging to achieve through traditional chemical synthesis. This enzymatic process allows for the formation of panepoxydone from precursor molecules in the fungal biosynthetic pathway .

Panepoxydone exhibits notable biological activities, particularly in cancer research. It has been shown to:

  • Suppress lactate dehydrogenase A expression: This inhibition leads to a shift in metabolic pathways that can trigger apoptosis in breast cancer cells.
  • Induce mitochondrial apoptosis: By increasing reactive oxygen species levels, panepoxydone promotes cell death in cancerous cells.
  • Demonstrate antimicrobial properties: It has shown effectiveness against various pathogens, contributing to its potential as an antimicrobial agent .

The synthesis of panepoxydone can be achieved through both natural biosynthesis and synthetic chemistry. The natural biosynthesis occurs in fungi like Panus rudis, where enzymes such as PanH facilitate the conversion of precursor compounds into panepoxydone. Synthetic methods often involve complex organic reactions that mimic these natural processes but can be less efficient due to the intricate nature of the compound's structure .

Panepoxydone has several promising applications:

  • Biomedical Research: Its ability to modulate cellular signaling pathways makes it valuable for studying cancer biology and potential therapies.
  • Antimicrobial Treatments: Due to its antimicrobial properties, it could be developed into treatments for infections caused by resistant pathogens.
  • Inflammation Modulation: Its role in inhibiting inflammatory pathways suggests potential uses in treating inflammatory diseases .

Research indicates that panepoxydone interacts with various molecular targets within cells:

  • Inhibition of NF-kB signaling: It significantly reduces TNF-alpha and IL-8 levels, which are critical mediators in inflammatory responses.
  • Metabolic Modulation: By altering key metabolic enzymes, panepoxydone can influence cancer cell metabolism, leading to decreased proliferation and increased apoptosis .

Several compounds share structural or functional similarities with panepoxydone. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
GrifolinSimilar epoxy structureAntitumor effectsTargets different metabolic pathways
NeoalbaconolContains epoxy groupsSelective cytotoxicity against cancersSpecificity towards nasopharyngeal carcinoma
TorosachrysoneAnthraquinone derivativeAntimicrobial propertiesDifferent biosynthetic origin
AtrochrysoneDimeric anthraquinonePotential anti-inflammatory effectsPrecursor for other bioactive compounds

Panepoxydone stands out due to its unique mechanism of action involving metabolic modulation and its specific targeting of cancer cell metabolism, which differentiates it from other similar compounds .

Nuclear Factor-Kappa B Signaling Pathway Inhibition

Panepoxydone demonstrates potent inhibitory effects on the Nuclear Factor-kappa B signaling pathway, which serves as a pivotal transcriptional regulator of inflammatory and immune responses. The compound's primary mechanism involves interference with the canonical Nuclear Factor-kappa B activation cascade through specific molecular interactions that prevent the nuclear translocation of this critical transcription factor [1] [2] [3] [4].

Inhibitor of Nuclear Factor-kappa B Phosphorylation Interference

The fundamental mechanism by which panepoxydone exerts its Nuclear Factor-kappa B inhibitory effects centers on the direct interference with Inhibitor of Nuclear Factor-kappa B phosphorylation processes. Under normal physiological conditions, Nuclear Factor-kappa B exists in the cytoplasm in an inactive state, bound to Inhibitor of Nuclear Factor-kappa B proteins, primarily Inhibitor of Nuclear Factor-kappa B alpha. Upon cellular stimulation by pro-inflammatory signals, Inhibitor of Nuclear Factor-kappa B undergoes phosphorylation by Inhibitor of Nuclear Factor-kappa B kinase complexes, leading to its subsequent ubiquitination and proteasomal degradation [3] [4].

Panepoxydone specifically targets this phosphorylation step, effectively blocking the phosphorylation of Inhibitor of Nuclear Factor-kappa B alpha and thereby preventing its degradation [1] [2] [3]. Research conducted in COS-7 cells demonstrated that panepoxydone inhibits tumor necrosis factor alpha-induced Nuclear Factor-kappa B activation with half-maximal inhibitory concentration values ranging from 1.5 to 2 micrograms per milliliter, corresponding to 7.15 to 9.52 micromolar concentrations [3]. This inhibition occurs without affecting Inhibitor of Nuclear Factor-kappa B phosphorylation and ubiquitination processes directly, suggesting that panepoxydone acts at the level of phosphorylation initiation rather than downstream degradation pathways [3].

The molecular mechanism involves panepoxydone binding to or interfering with the Inhibitor of Nuclear Factor-kappa B kinase complex, thereby preventing the phosphorylation of serine residues on Inhibitor of Nuclear Factor-kappa B alpha that are essential for its degradation [4]. Electrophoretic mobility shift assays conducted in multiple cell lines, including COS-7 and HeLa S3 cells, confirmed that panepoxydone treatment results in reduced Nuclear Factor-kappa B DNA binding activity, indicating successful prevention of nuclear translocation [3].

The dose-dependent nature of this inhibition has been extensively characterized across various cell types. In breast cancer cell lines, panepoxydone demonstrated differential sensitivity patterns, with MDA-MB-453 cells showing the highest sensitivity at 4 micromolar concentrations, while MDA-MB-231 cells required 15 micromolar concentrations for comparable effects [2]. Western blot analyses consistently revealed dose-dependent downregulation of phosphorylated Inhibitor of Nuclear Factor-kappa B alpha concurrent with upregulation of total Inhibitor of Nuclear Factor-kappa B alpha levels [2].

Transcriptional Regulation of Pro-Inflammatory Cytokines

The interference with Inhibitor of Nuclear Factor-kappa B phosphorylation by panepoxydone results in profound downstream effects on transcriptional regulation of pro-inflammatory cytokines and chemokines. Comprehensive gene expression analysis using DNA microarray technology revealed that panepoxydone treatment leads to significant inhibition of thirty-three Nuclear Factor-kappa B-dependent pro-inflammatory genes in MonoMac6 cells stimulated with lipopolysaccharide and 12-O-tetradecanoylphorbol-13-acetate [4].

The transcriptional regulatory effects encompass multiple categories of inflammatory mediators. Chemokine expression is particularly susceptible to panepoxydone treatment, with significant inhibition observed for C-C motif chemokine ligand 3, C-C motif chemokine ligand 4, and C-C motif chemokine ligand 8, as well as C-X-C motif chemokine ligand 8, C-X-C motif chemokine ligand 10, and C-X-C motif chemokine ligand 20 [4]. These chemokines play crucial roles in leukocyte recruitment and inflammatory cell migration, making their inhibition therapeutically significant for anti-inflammatory applications.

Cytokine production is similarly affected by panepoxydone treatment, with substantial reductions in interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha expression [4]. The inhibition of these key pro-inflammatory cytokines occurs at the transcriptional level, as evidenced by promoter activity assays demonstrating that panepoxydone strongly inhibits human tumor necrosis factor alpha and interleukin-8 promoter activity with half-maximal inhibitory concentration values of 0.5 to 1 microgram per milliliter [4].

Pro-inflammatory enzyme expression is also significantly impacted, with cyclooxygenase-2 representing a major target of panepoxydone-mediated transcriptional suppression [4]. Additionally, components of the REL/Nuclear Factor-kappa B/Inhibitor of Nuclear Factor-kappa B family themselves are downregulated, creating a feed-forward inhibitory loop that amplifies the anti-inflammatory effects [4].

Importantly, the transcriptional effects of panepoxydone demonstrate selectivity for Nuclear Factor-kappa B-dependent genes, with minimal impact on housekeeping gene expression [4]. This selectivity suggests that panepoxydone does not exert generalized transcriptional suppression but specifically targets the Nuclear Factor-kappa B signaling pathway. Reverse transcription quantitative real-time polymerase chain reaction validation confirmed the microarray findings and demonstrated that effective concentrations ranged from 12 to 24 micromolar for optimal transcriptional inhibition [4].

Apoptosis-Inducing Activity in Cancer Cells

Panepoxydone exhibits significant pro-apoptotic activity in various cancer cell lines, with the mechanism intricately linked to its Nuclear Factor-kappa B inhibitory properties. The compound demonstrates differential sensitivity across cancer cell types, with triple-negative breast cancer cells showing particularly pronounced responses to panepoxydone treatment [2].

The apoptotic mechanism involves modulation of key regulatory proteins in the apoptotic cascade. Panepoxydone treatment results in upregulation of pro-apoptotic proteins, particularly Bax, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 [2]. The Bax to Bcl-2 ratio, a critical determinant of apoptotic susceptibility, increases dramatically following panepoxydone exposure, with MDA-MB-453 cells demonstrating a remarkable 32-fold increase in this ratio [2].

Caspase activation represents another crucial component of panepoxydone-induced apoptosis. Treatment with panepoxydone leads to decreased caspase 3 expression in triple-negative breast cancer cell lines, accompanied by significant poly adenosine diphosphate-ribose polymerase cleavage, indicating active caspase-mediated cell death [2]. The magnitude of poly adenosine diphosphate-ribose polymerase cleavage ranges from 2 to 4-fold increases across different cell lines, correlating with the extent of apoptotic induction [2].

Cell survival protein modulation further contributes to the pro-apoptotic effects. Survivin, a member of the inhibitor of apoptosis protein family, undergoes substantial downregulation following panepoxydone treatment, with reductions ranging from 2 to 7.5-fold across various cancer cell lines [2]. Cyclin D1, which plays roles in both cell cycle progression and survival signaling, is similarly downregulated in a dose-dependent manner [2].

The quantitative assessment of apoptotic induction reveals significant variability among different cancer cell types. MCF-7 cells demonstrate relatively modest apoptotic responses with approximately 1.2-fold increases in apoptotic cell populations [2]. In contrast, triple-negative breast cancer cell lines show more pronounced responses, with MDA-MB-231 cells exhibiting 2-fold increases, MDA-MB-468 cells showing 2.9-fold increases, and MDA-MB-453 cells demonstrating the most dramatic response with 5.2-fold increases in apoptotic cell populations [2].

Antimicrobial Target Interactions

Panepoxydone possesses documented antimicrobial activities across multiple pathogen categories, including antimalarial, anti-parasitic, antibacterial, and antifungal properties. However, detailed mechanistic information regarding specific antimicrobial targets remains limited in the current literature [1] [5] [6].

The antimalarial activity of panepoxydone has been reported in multiple sources, with the compound demonstrating activity against malaria parasites [1] [5] [6]. However, specific molecular targets, mechanisms of action, and quantitative efficacy data against Plasmodium species are not comprehensively documented in the available research literature.

Anti-parasitic activity has been specifically noted against Trypanosoma cruzi, the causative agent of Chagas disease [6]. Panepoxydone exhibits cytotoxic activity against this protozoan parasite, suggesting potential therapeutic applications for neglected tropical diseases [6]. The mechanism by which panepoxydone exerts its anti-trypanosomal effects may involve interference with essential metabolic pathways or cellular structures specific to the parasite, though detailed mechanistic studies are lacking.

The compound has also been reported to possess general antimicrobial activity, potentially extending to bacterial and fungal pathogens [1] [5]. Given panepoxydone's primary mechanism involving Nuclear Factor-kappa B inhibition, it is possible that antimicrobial effects may be mediated through immunomodulatory mechanisms rather than direct pathogen targeting. However, this hypothesis requires experimental validation.

The limited availability of detailed mechanistic data regarding panepoxydone's antimicrobial activities represents a significant gap in the current understanding of this compound's pharmacological profile. Future research should focus on elucidating specific molecular targets, dose-response relationships, and mechanisms of action against various pathogenic microorganisms to fully characterize the antimicrobial potential of panepoxydone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 02-18-2024
1: Vásquez R, Rios N, Solano G, Cubilla-Rios L. Lentinoids A-D, New Natural Products Isolated from Lentinus strigellus. Molecules. 2018 Mar 28;23(4). pii: E773. doi: 10.3390/molecules23040773. PubMed PMID: 29597242; PubMed Central PMCID: PMC6017980.
2: Nordén R, Samuelsson E, Nyström K. NFκB-mediated activation of the cellular FUT3, 5 and 6 gene cluster by herpes simplex virus type 1. Glycobiology. 2017 Nov 1;27(11):999-1005. doi: 10.1093/glycob/cwx079. PubMed PMID: 28973293.
3: Isaka M, Palasarn S, Sappana M, Srichomthong K, Karunarathna SC, Hyde KD. Prenylhydroquinone-Derived Secondary Metabolites from Cultures of the Basidiomycete Lentinus similis BCC 52578. Nat Prod Commun. 2015 Aug;10(8):1391-3. PubMed PMID: 26434125.
4: Arora R, Schmitt D, Karanam B, Tan M, Yates C, Dean-Colomb W. Inhibition of the Warburg effect with a natural compound reveals a novel measurement for determining the metastatic potential of breast cancers. Oncotarget. 2015 Jan 20;6(2):662-78. PubMed PMID: 25575825; PubMed Central PMCID: PMC4359247.
5: Arora R, Yates C, Gary BD, McClellan S, Tan M, Xi Y, Reed E, Piazza GA, Owen LB, Dean-Colomb W. Panepoxydone targets NF-kB and FOXM1 to inhibit proliferation, induce apoptosis and reverse epithelial to mesenchymal transition in breast cancer. PLoS One. 2014 Jun 4;9(6):e98370. doi: 10.1371/journal.pone.0098370. eCollection 2014. PubMed PMID: 24896091; PubMed Central PMCID: PMC4045585.
6: Barros-Filho BA, de Oliveira MC, Mafezoli J, Barbosa FG, Rodrigues-Filho E. Secondary metabolite production by the basidiomycete, Lentinus strigellus, under different culture conditions. Nat Prod Commun. 2012 Jun;7(6):771-3. PubMed PMID: 22816304.
7: Jiang ZY, Guo YY, Ren HB, Zou YF, Fan MS, Lv Y, Han P, De W, Sun LZ. Tumor necrosis factor (TNF)-α upregulates progesterone receptor-A by activating the NF-κB signaling pathway in human decidua after labor onset. Placenta. 2012 Jan;33(1):1-7. doi: 10.1016/j.placenta.2011.09.004. Epub 2011 Nov 1. PubMed PMID: 22047608.
8: Padró M, Mejías-Luque R, Cobler L, Garrido M, Pérez-Garay M, Puig S, Peracaula R, de Bolós C. Regulation of glycosyltransferases and Lewis antigens expression by IL-1β and IL-6 in human gastric cancer cells. Glycoconj J. 2011 Feb;28(2):99-110. doi: 10.1007/s10719-011-9327-4. Epub 2011 Mar 2. PubMed PMID: 21365246.
9: Souza-Fagundes EM, Cota BB, Rosa LH, Romanha AJ, Corrêa-Oliveira R, Rosa CA, Zani CL, Teixeira-Carvalho A, Martins-Filho OA. In vitro activity of hypnophilin from Lentinus strigosus: a potential prototype for Chagas disease and leishmaniasis chemotherapy. Braz J Med Biol Res. 2010 Nov;43(11):1054-61. Epub 2010 Oct 14. PubMed PMID: 21088803.
10: Itani H, Liu X, Sarsour EH, Goswami PC, Born E, Keen HL, Sigmund CD. Regulation of renin gene expression by oxidative stress. Hypertension. 2009 Jun;53(6):1070-6. doi: 10.1161/HYPERTENSIONAHA.109.130633. Epub 2009 May 11. PubMed PMID: 19433777; PubMed Central PMCID: PMC2740736.
11: Cota BB, Rosa LH, Fagundes EM, Martins-Filho OA, Correa-Oliveira R, Romanha AJ, Rosa CA, Zani CL. A potent trypanocidal component from the fungus Lentinus strigosus inhibits trypanothione reductase and modulates PBMC proliferation. Mem Inst Oswaldo Cruz. 2008 May;103(3):263-70. PubMed PMID: 18592099.
12: Erkel G, Wisser G, Anke T. Influence of the fungal NF-kappaB inhibitor panepoxydone on inflammatory gene expression in MonoMac6 cells. Int Immunopharmacol. 2007 May;7(5):612-24. Epub 2007 Jan 29. PubMed PMID: 17386409.
13: Horie R, Watanabe T, Umezawa K. Blocking NF-kappaB as a potential strategy to treat adult T-cell leukemia/lymphoma. Drug News Perspect. 2006 May;19(4):201-9. Review. PubMed PMID: 16823495.
14: Rukachaisirikul V, Tansakul C, Saithong S, Pakawatchai C, Isaka M, Suvannakad R. Hirsutane sesquiterpenes from the fungus Lentinus connatus BCC 8996. J Nat Prod. 2005 Nov;68(11):1674-6. PubMed PMID: 16309322.
15: Grumbach IM, Chen W, Mertens SA, Harrison DG. A negative feedback mechanism involving nitric oxide and nuclear factor kappa-B modulates endothelial nitric oxide synthase transcription. J Mol Cell Cardiol. 2005 Oct;39(4):595-603. PubMed PMID: 16099468.
16: Shotwell JB, Koh B, Choi HW, Wood JL, Crews CM. Inhibitors of NF-kappaB signaling: design and synthesis of a biotinylated isopanepoxydone affinity reagent. Bioorg Med Chem Lett. 2002 Dec 2;12(23):3463-6. PubMed PMID: 12419384.
17: Umezawa K, Ariga A, Matsumoto N. Naturally occurring and synthetic inhibitors of NF-kappaB functions. Anticancer Drug Des. 2000 Aug;15(4):239-44. Review. PubMed PMID: 11200499.
18: Kleinert H, Wallerath T, Fritz G, Ihrig-Biedert I, Rodriguez-Pascual F, Geller DA, Förstermann U. Cytokine induction of NO synthase II in human DLD-1 cells: roles of the JAK-STAT, AP-1 and NF-kappaB-signaling pathways. Br J Pharmacol. 1998 Sep;125(1):193-201. PubMed PMID: 9776360; PubMed Central PMCID: PMC1565595.
19: Erkel G, Anke T, Sterner O. Inhibition of NF-kappa B activation by panepoxydone. Biochem Biophys Res Commun. 1996 Sep 4;226(1):214-21. PubMed PMID: 8806616.

Explore Compound Types